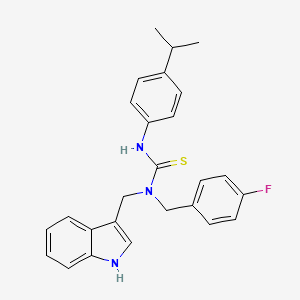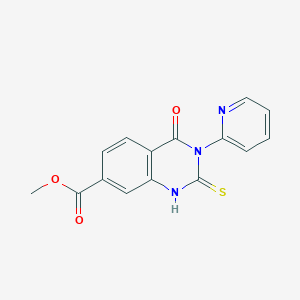![molecular formula C14H16N4OS B10867229 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10867229.png)
1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Material: 2-(1H-imidazol-4-yl)ethylamine.
Reaction: The intermediate from the first step is then reacted with 2-(1H-imidazol-4-yl)ethylamine to form the final product.
Conditions: This step may require heating and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the following steps:
-
Formation of the Acetylphenyl Intermediate
Starting Material: 4-acetylphenylamine.
Reaction: The amine group of 4-acetylphenylamine is reacted with an isothiocyanate derivative to form the thiourea linkage.
Conditions: This reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents or alkylating agents are typically used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-acetylphenyl)-3-[2-(1H-imidazol-1-yl)ethyl]thiourea: Similar structure but with a different position of the imidazole nitrogen.
1-(4-acetylphenyl)-3-[2-(1H-imidazol-2-yl)ethyl]thiourea: Another positional isomer.
1-(4-acetylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea: Different substitution pattern on the imidazole ring.
Uniqueness
1-(4-acetylphenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness can make it a valuable compound for developing new therapeutic agents or materials with tailored properties.
Propiedades
Fórmula molecular |
C14H16N4OS |
|---|---|
Peso molecular |
288.37 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H16N4OS/c1-10(19)11-2-4-12(5-3-11)18-14(20)16-7-6-13-8-15-9-17-13/h2-5,8-9H,6-7H2,1H3,(H,15,17)(H2,16,18,20) |
Clave InChI |
FDBJGBPUFSTSBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-Chlorobenzoyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867152.png)
methanone](/img/structure/B10867153.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10867164.png)
![3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10867195.png)
![1-(3,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10867203.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)
![N-[4-({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10867208.png)


![5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10867221.png)
